molecular formula C8H4ClNO3 B1361231 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-96-3

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1361231
CAS RN: 20829-96-3
M. Wt: 197.57 g/mol
InChI Key: NIGOFAVNIBBNJV-UHFFFAOYSA-N
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Description

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H4ClNO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a solid at room temperature . It has a molecular weight of 197.58 . The compound is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Scientific Research Applications

Anti-Tubercular Activity

Compounds similar to 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These studies often use assays like the Microplate Alamar Blue Assay (MABA) to assess their effectiveness .

Antitumor Potential

Derivatives of benzoxazine compounds have been evaluated for their antitumor potential against various cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells. The therapeutic potential of these compounds is often compared with known drugs like Fluorouracil .

Pharmacological Properties

Benzoxazine and benzoxazinone derivatives are reported to exhibit a range of pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Cell Proliferation Inhibition

Some newly synthesized benzoxazine compounds have shown the ability to inhibit cell proliferation in cancer cell lines, indicating potential applications in cancer therapy .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOFAVNIBBNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348611
Record name 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

20829-96-3
Record name 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred warm (50° C.) solution of 2-amino-6-chlorobenzoic acid (2.00 g, 11.7 mM) in tetrahydrofuran (20 mL) was added bis(trichloromethyl)carbonate (1.20 g, 4.10 mM). A vigorous gas evolution ensued along with the formation of a precipitate. The reaction mixture was allowed to cool to room temperature and the precipitate was collected by filtration and washed with ether. Air drying gave the title compound as a tan solid (2.0 g, 87%); MS(CI): 198 (M+H).
Quantity
2 g
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20 mL
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1.2 g
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reactant
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Yield
87%

Synthesis routes and methods II

Procedure details

A solution of potassium hydroxide (1.68 g, 30 mmol) and 2-amino-6-chlorobenzoic acid (3.43 g, 20 mmol) in water (25 mL) at 0° C. was treated dropwise with 20% phosgene in toluene (16.8 mL, 32 mmol) resulting in a precipitate. The mixture was stirred for 1 hour and the solid was collected by filtration, washed with water and dried to give the title compound (3.6 g, 91%). 1H NMR (300 MHz, DMSO-d6) δ 7.11 (d, J=7.35 Hz, 1H), 7.31 (d, J=6.99 Hz, 1H), 7.66 (t, J=8.09 Hz, 1H), 11.83 (s, 1H).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
3.43 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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16.8 mL
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reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

Under an atmosphere of nitrogen, isopropyl carbonochloridate (50 ml, 4.50 equiv) was added dropwise to a suspension of 2-amino-6-chlorobenzoic acid (20 g, 116.56 mmol, 1.00 equiv) in 1,4-dioxane (150 ml). The resulting solution was maintained at about 90° C. for 30 minutes, and then cooled to about 50° C. Acetyl chloride (50 ml, 6.00 equiv) was added in one portion, and the solution was maintained at about 50° C. for about 30 minutes. The resulting solids were collected by filtration and purified by silica gel chromatography (ethyl acetate/petroleum ether 10:1) to afford the title product as a gray white solid (17.6 g, yield: 76%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods IV

Procedure details

In a 250 mL round-bottom flask under N2 was dissolved 2-amino-6-chlorobenzoic acid (11.69 g, 68 mmol) in 100 mL of 1,4-dioxane. The solution was cooled to 0° C. and to this solution was added phosgene (36 ml, 68 mmol) via a dropping funnel The reaction mixture was stirred for 24 hours allowing to warm to 23° C. (rt). The resulting white solid was filtered off and washed with 1,4-dioxane and Et2O. Yield=12.5 g, 93%
Quantity
11.69 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
36 mL
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reactant
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Synthesis routes and methods V

Procedure details

Prepared analogously to Compound 27E replacing 2-amino-6-fluorobenzoic acid with 2-amino-6-chlorobenzoic acid. 1H NMR (DMSO-d6, 400 MHz) δ=7.07 (dd, J=0.8, 8 Hz, 1H), 7.24-7.27 (m, 1H), 7.58-7.63 (m, 1H), 11.81 (brs, 1H).
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0 (± 1) mol
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0 (± 1) mol
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